molecular formula C22H21BrO7 B1244763 5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione

Cat. No. B1244763
M. Wt: 477.3 g/mol
InChI Key: KMNFBLFTNIIZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione is a natural product found in Actinoplanes and Bacteria with data available.

Scientific Research Applications

Conversion of Biomass to Chemicals and Fuels

5-Bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione and its derivatives, like hydroxymethylfurfural (HMF), are pivotal in the transformation of plant biomass into valuable chemicals. These compounds serve as platform chemicals, potentially replacing non-renewable hydrocarbon sources for the chemical industry. They have extensive applications in producing monomers, polymers, fuels, solvents, and various other chemicals. The synthesis of HMF from plant feedstocks and its derivatives, like 2,5-furandicarboxylic acid and 2,5-bis(hydroxymethyl)furan, is significant for advancing carbon and hydrogen chemistry in the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Self-healing Polymers

The furan group, as part of such complex molecules, is extensively studied in self-healing polymers employing thermally reversible Diels–Alder chemistry. The furan group, serving as a diene, reacts with maleimide, acting as a dienophile, to construct multifunctional compounds. These compounds form thermally reversible crosslinked networks, exhibiting properties like removability and remendability, crucial for developing high-performance self-healing polymers (Liu & Chuo, 2013).

Diels-Alder Cycloadditions in Renewable Chemistry

The Diels-Alder cycloaddition, involving furanic dienes like those present in the molecule, is central to green chemistry, promoting the use of renewable resources for producing chemicals and materials. The reaction exhibits 100% atom economy and is instrumental in creating low-molecular-weight products necessary for medical, polymer, and material science advancements (Galkin & Ananikov, 2021).

properties

Product Name

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione

Molecular Formula

C22H21BrO7

Molecular Weight

477.3 g/mol

IUPAC Name

5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione

InChI

InChI=1S/C22H21BrO7/c1-9(2)21(28)10(3)19(26)18-12(22(21)15(29-4)8-16(25)30-22)7-11-13(23)5-6-14(24)17(11)20(18)27/h5-10,24,27-28H,1-4H3

InChI Key

KMNFBLFTNIIZBF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(C3=C(C=CC(=C3C=C2C4(C1(C(C)C)O)C(=CC(=O)O4)OC)Br)O)O

synonyms

BE 40665D
BE-40665D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione
Reactant of Route 2
5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione
Reactant of Route 3
5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione
Reactant of Route 4
5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione
Reactant of Route 5
5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione
Reactant of Route 6
5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.